molecular formula C22H15NO3S B2493438 Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate CAS No. 325987-62-0

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate

Cat. No.: B2493438
CAS No.: 325987-62-0
M. Wt: 373.43
InChI Key: IKSNIUYTJPMGLE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate is a fascinating chemical compound that exhibits diverse applications in scientific research. Its unique structure and properties make it an excellent candidate for exploring new fields in materials science, drug discovery, and organic synthesis.

Preparation Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate involves various synthetic routes and reaction conditions. One common method is the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The purity of the synthesized compounds is judged by their C, H, and N analysis, and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate has a wide range of scientific research applications. It is used in materials science, drug discovery, and organic synthesis. In medicinal chemistry, benzothiazole derivatives are known for their highly pharmaceutical and biological activity, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response . Molecular docking studies have been conducted to understand the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate can be compared with other similar compounds, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, antineoplastic, and cytotoxic properties . The uniqueness of this compound lies in its specific applications and the combination of functional groups that contribute to its distinct properties.

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzoyl group. This unique structure is crucial for its biological activity, as the benzothiazole ring is known to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains have been reported, illustrating the compound's effectiveness. For example, the MIC against Staphylococcus aureus was found to be 32 µg/mL, while it was 64 µg/mL against Escherichia coli.

2. Anticancer Activity
this compound has also demonstrated promising anticancer effects in vitro. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Cell Viability Assays : In studies using MTT assays, the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. The benzothiazole structure is known to interact with enzymes critical for cell survival and replication.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results showed a significant reduction in bacterial load in treated groups compared to controls.
  • Anticancer Research : In another study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, such as caspase activation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity in MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
585
1065
2045
50<20

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3S/c24-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(25)26-14-20-23-18-8-4-5-9-19(18)27-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNIUYTJPMGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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